3-Methoxy-4-methylisoxazole-5-carboxylic acid
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Overview
Description
3-Methoxy-4-methylisoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another approach involves the use of alkynes in the presence of catalysts like 18-crown-6, potassium carbonate, and p-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methoxy-4-methylisoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methylisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 3-Phenylisoxazole-5-carboxylic acid
- 5-Amino-3-methylisoxazole-4-carboxylic acid
Comparison: 3-Methoxy-4-methylisoxazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility .
Properties
Molecular Formula |
C6H7NO4 |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
3-methoxy-4-methyl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-4(6(8)9)11-7-5(3)10-2/h1-2H3,(H,8,9) |
InChI Key |
ZUBGHLLSSPPIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1OC)C(=O)O |
Origin of Product |
United States |
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